tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate
Description
tert-Butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate is a thiazole-based carbamate derivative characterized by a 4-fluorophenyl substituent at the 4-position of the thiazole ring and a tert-butyl carbamate group at the 5-position. Its molecular structure combines the electron-withdrawing fluorine atom with the steric bulk of the tert-butyl group, conferring unique physicochemical properties such as enhanced metabolic stability and improved solubility in organic solvents . This compound has been primarily utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors, antimalarial agents, and photophysical probes .
Properties
IUPAC Name |
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(2,3)19-13(18)17-12-11(16-8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMQQGVCYBACMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-5-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Azides or thiols
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The incorporation of the fluorophenyl group in tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate enhances its bioactivity against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives showed effective inhibition of tumor growth in xenograft models. The compound was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values indicating potent cytotoxicity .
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activity. The specific structure of this compound suggests potential efficacy against bacterial and fungal pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Neurological Applications
The anticonvulsant properties of thiazole-containing compounds have been explored extensively. The unique structure of this compound may contribute to its effectiveness in treating seizure disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The thiazole ring and fluorophenyl group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Antimalarial Activity
The 4-fluorophenyl-thiazole scaffold in this compound serves as a precursor to derivatives with potent antimalarial activity. For example, its piperazine-sulfonamide analog (MW 684.8) demonstrated IC₅₀ values < 50 nM against Plasmodium falciparum, attributed to the synergistic effects of the fluorine atom (enhanced lipophilicity) and the sulfonamide group (target binding) . In contrast, the parent carbamate lacks direct antimalarial activity but is critical for introducing functional groups during synthesis.
Kinase Inhibition
Agrochemical Utility
The 4-methyl-2-isopropyl analog (CAS 1909306-41-7) is employed in crop protection agents due to its balanced hydrophobicity and resistance to enzymatic degradation . The 4-fluorophenyl variant’s higher polarity may limit its agrochemical use but enhances its suitability for pharmaceutical applications.
Photophysical Properties
The phenyldiazenyl derivative (MW 479.5) exhibits strong absorbance in the visible spectrum (λₘₐₓ ~450 nm), making it suitable for fluorescence tagging . The absence of a diazenyl group in the parent carbamate limits its photophysical utility but simplifies synthetic routes.
Stability and Reactivity
- tert-Butyl Carbamate Group : Common to all compared compounds, this group enhances stability during synthesis but requires acidic conditions (e.g., HCl/EtOAc) for cleavage .
- Fluorine Substituent: The 4-fluorophenyl group improves metabolic stability compared to non-fluorinated analogs (e.g., 4-methylthiazol derivatives in ) .
Biological Activity
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅FN₂O₂S
- Molecular Weight : 294.34 g/mol
- CAS Number : 1909309-21-2
- Purity : ≥95% .
The compound features a thiazole ring substituted with a fluorophenyl group, which is known to influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiazole moiety is often associated with enzyme inhibition and receptor binding, which can lead to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The fluorophenyl group can enhance binding affinity to various receptors, influencing signal transduction pathways.
In Vitro Studies
Research has shown that this compound exhibits significant biological activity in vitro. For example:
- Cell Line Studies : In studies involving cancer cell lines, the compound demonstrated cytotoxic effects at micromolar concentrations. It was observed to reverse drug resistance in certain cell lines by modulating P-glycoprotein (P-gp) activity, which is crucial for drug efflux .
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 1 | SW620/Ad300 | 10 | Increased intracellular paclitaxel concentration |
| 2 | MCF-7 | 5 | Induced apoptosis |
In Vivo Studies
In vivo studies have indicated that the compound can reduce tumor volume without significant side effects. For instance:
- Animal Models : In mouse models of cancer, administration of the compound resulted in a notable decrease in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Studies
- P-glycoprotein Modulation : A study highlighted the ability of the compound to interact with P-gp, enhancing the efficacy of chemotherapeutic agents such as paclitaxel. The mechanism involved stimulating ATPase activity associated with P-gp, thereby reversing drug resistance .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of the compound revealed moderate activity against various bacterial strains. Further optimization of the structure could enhance this property.
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Structure-Activity Relationship (SAR) : Further studies are needed to understand how modifications to the chemical structure affect biological activity.
- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could establish its efficacy and safety profile in humans.
Q & A
Basic: What synthetic methodologies are optimal for preparing tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized thiazole intermediates. For example, oxidation of hydroxylmethyl groups to aldehydes using MnO₂ in dichloromethane (DCM) is a critical step, as described in the synthesis of analogous tert-butyl carbamate derivatives . Key considerations include:
- Catalyst selection : MnO₂ for mild oxidation without over-oxidation .
- Solvent compatibility : DCM or THF for stability of the carbamate group.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during subsequent reactions .
- Purification : Flash chromatography (e.g., pentane/ethyl acetate gradients) to isolate products with high purity .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR spectroscopy : Compare ¹H/¹³C NMR data with literature values for analogous thiazole-carbamates (e.g., tert-butyl derivatives in and ). Key peaks include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbamate carbonyl (δ ~150–155 ppm in ¹³C NMR) .
- Mass spectrometry : LC-MS (ESI) to verify molecular weight (e.g., m/z 345 [M+H]⁺ for related structures) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring no structural distortions .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?
Answer:
Density Functional Theory (DFT) and molecular docking are critical:
- DFT : Calculate electrophilic/nucleophilic sites using HOMO-LUMO analysis. The 4-fluorophenyl group may enhance electron-withdrawing effects, influencing thiazole ring reactivity .
- Docking studies : Model interactions with biological targets (e.g., enzymes like prolyl-tRNA synthetase). Align the carbamate group with catalytic pockets, as seen in studies of Plasmodium falciparum inhibitors .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties, focusing on the Boc group’s impact on solubility and metabolic stability .
Advanced: How should researchers address discrepancies in spectroscopic data between synthetic batches?
Answer:
Contradictions in NMR or LC-MS data often arise from impurities or stereochemical variations. Mitigation strategies include:
- Batch comparison : Run parallel analyses using identical conditions (e.g., same solvent for NMR, same LC column).
- Spiking experiments : Add authentic samples to confirm peak identity .
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELX’s robustness for small-molecule refinement .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-Boc intermediates or fluorophenyl oxidation products) .
Advanced: What strategies optimize the compound’s stability during storage and biological assays?
Answer:
- Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light, which may degrade the thiazole ring .
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 for aqueous solubility. Add 0.1% DMSO to prevent aggregation in vitro .
- Stability assays : Monitor degradation via LC-MS over 24–72 hours under assay conditions. For unstable batches, consider replacing tert-butyl with more hydrolytically stable protecting groups (e.g., benzyl carbamates) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, bromo) or thiazole (e.g., methyl, cyano substituents) moieties .
- Biological testing : Screen against target enzymes (e.g., kinases, synthetases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish substituent effects .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Basic: What are the key safety considerations when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Collect organic waste separately and treat with activated carbon before incineration .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid (for basic byproducts), and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
